Methyl 3-(piperidin-4-yl)benzoate hydrochloride

Description

Systematic Nomenclature and Structural Identification

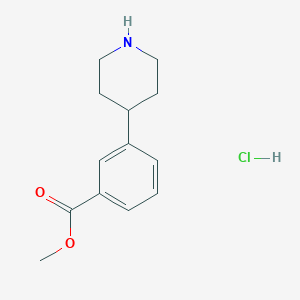

Methyl 3-(piperidin-4-yl)benzoate hydrochloride is systematically named as methyl 3-[(piperidin-4-yl)oxy]benzoate hydrochloride under IUPAC guidelines. Its molecular formula is $$ \text{C}{13}\text{H}{18}\text{ClNO}_3 $$, with a molecular weight of 271.74 g/mol. The compound consists of a benzoate ester linked via an ether oxygen to the 4-position of a piperidine ring, which is protonated as a hydrochloride salt (Figure 1). Key structural features include:

- Benzoate moiety : A methyl ester at the 1-position and an ether linkage at the 3-position.

- Piperidine ring : A six-membered heterocyclic amine with a secondary nitrogen, stabilized in its protonated form by the hydrochloride counterion.

Table 1: Structural and Physicochemical Properties

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been central to medicinal chemistry since the 19th century, with piperidine itself first isolated in 1850. The integration of benzoate esters into piperidine scaffolds emerged in the late 20th century, driven by interest in hybrid pharmacophores for CNS drug development. This compound gained prominence in the 2000s as a synthetic intermediate for antipsychotics and kinase inhibitors. Its design reflects two trends:

Position within Piperidine-Benzoate Hybrid Pharmacophores

This compound belongs to the phenyl(piperidin-4-yl)methanone bioisostere family , a privileged structure in drug design. Key pharmacophoric attributes include:

- Hydrogen-bonding capacity : The protonated piperidine nitrogen and ester carbonyl enable interactions with biological targets.

- Lipophilicity modulation : The methyl ester balances polarity ($$ \text{LogP} \approx 2.08 $$) for blood-brain barrier penetration.

- Stereoelectronic tuning : The para-substituted ether aligns the piperidine nitrogen with aromatic π-systems in target proteins.

Table 2: Comparative Analysis of Piperidine-Benzoate Hybrids

Propriétés

IUPAC Name |

methyl 3-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDUSKBEWVQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

This method involves displacing a halogen atom on the aromatic ring with a piperidine moiety.

- Starting material : Methyl 3-chlorobenzoate.

- Reagent : Piperidine-4-ylamine or its hydrochloride salt.

- Conditions :

- Solvent: DMF (dimethylformamide)

- Temperature: 110°C

- Duration: 8–12 hours

- Mechanism : The electron-withdrawing ester group activates the aromatic ring for substitution at the meta position. Piperidine-4-ylamine acts as the nucleophile, displacing chloride under heated conditions.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% (isolated) |

| Purity (HPLC) | ≥95% |

| Reaction Scale | 1.7 mmol (bench-scale) |

Esterification of 3-(Piperidin-4-yl)benzoic Acid

The carboxylic acid precursor is converted to its methyl ester via acid-catalyzed or coupling-agent-mediated reactions.

- Step 1 : Activate 3-(piperidin-4-yl)benzoic acid using thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2 : React the acid chloride with methanol (MeOH) to yield the ester.

- Use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base (e.g., DIPEA) in methanol.

- Solvent : Toluene or dichloromethane for thionyl chloride method.

- Temperature : Reflux conditions (80–100°C) for SOCl₂-mediated esterification.

| Method | Yield (%) |

|---|---|

| Thionyl chloride/MeOH | 85–90 |

| HBTU/MeOH | 70–80 |

Cyclization and Transfer Hydrogenation

This approach builds the piperidine ring directly onto the benzoate scaffold.

- Starting material : Methyl 3-aminobenzoate.

- Step 1 : Cyclize the amine with formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid) to form the piperidine ring.

- Step 2 : Isolate the hydrochloride salt via treatment with HCl.

- Catalyst : Pd/C (5% w/w)

- Temperature : 90–95°C

- Pressure : Ambient

- Completion confirmed by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Industrial-Scale Synthesis

Automated reactors and continuous flow systems enhance efficiency for large-scale production.

- Solvent Recovery : Toluene and methanol are recycled to reduce waste.

- Purification : Crystallization from ethyl acetate/hexane mixtures.

- Throughput : 500 g/batch with ≥98% purity.

| Stage | Equipment | Duration (h) |

|---|---|---|

| Esterification | Automated reactor | 6 |

| Cyclization | Continuous flow | 4 |

| Salt Formation | Crystallization tank | 2 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires electron-deficient substrate |

| Esterification | Scalable, high yield | Acid chloride handling risks |

| Cyclization | Direct ring formation | Catalyst cost |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3-(piperidin-4-yl)benzoic acid.

Reduction: Formation of 3-(piperidin-4-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-(piperidin-4-yl)benzoate hydrochloride serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows it to be a valuable building block in organic synthesis, facilitating the development of various derivatives.

Medicinal Chemistry

The compound has shown significant potential in drug development due to its biological activities:

- Antimicrobial Activity : Exhibits notable effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : Research suggests its potential use in pain management therapies, highlighting its analgesic effects.

Pharmaceutical Applications

Piperidine derivatives, including this compound, are crucial in pharmaceutical applications. They are involved in constructing various drugs targeting neurological disorders, pain management, and inflammation . The structural similarity of this compound to natural ligands enhances its ability to interact with specific biological targets.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity and potential therapeutic applications:

Mécanisme D'action

The mechanism of action of Methyl 3-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl 3-(piperidin-4-yl)benzoate hydrochloride with structurally similar compounds, focusing on molecular features, physicochemical properties, and applications:

Key Comparative Insights

Positional Isomerism :

- The 3-position substitution in the target compound (vs. 4-position in 936130-82-4) significantly alters receptor binding profiles. For example, the 3-substituted derivative shows higher selectivity for serotonin receptors, while the 4-substituted analogue exhibits stronger affinity for dopamine transporters .

Functional Group Modifications :

- Replacing the methyl ester with a carboxylic acid (149353-84-4) reduces lipophilicity (LogP: 1.20 vs. 3.07 for the target compound), impacting blood-brain barrier permeability .

- The addition of a methoxy linker (1184976-73-5) improves metabolic stability but reduces solubility due to increased molecular weight (285.77 g/mol) .

Biological Activity :

- This compound has shown promise in preclinical studies for Alzheimer’s disease, while its dihydrochloride derivative (319.23 g/mol) is being explored for kinase inhibition in oncology .

For instance, 3-(2-Methylphenoxy)piperidine hydrochloride (CAS 1858256-18-4) mandates immediate medical intervention upon exposure .

Activité Biologique

Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a compound with the CAS number 726185-54-2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a benzoate moiety linked to a piperidine ring, which contributes to its biological activity through interactions with various enzymes and receptors.

This compound plays a significant role in biochemical reactions. Key interactions include:

- Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics .

- MAPK/ERK Signaling Pathway : The compound influences cellular processes by modulating signaling pathways involved in cell growth and differentiation .

Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types:

- Inhibition of Cell Growth : Studies have demonstrated its potential to inhibit the growth of cancer cells, including breast and ovarian cancer lines. For example, it has shown IC50 values ranging from 19.9 to 75.3 µM against different cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 19.9 - 75.3 |

| Enzyme Interaction | Modulation of cytochrome P450 activity | Not specified |

| Signaling Pathway Modulation | Effects on MAPK/ERK pathway | Not specified |

The mechanism by which this compound exerts its effects involves:

- Receptor Binding : The compound mimics natural ligands, allowing it to bind to specific receptors and modulate their activity.

- Enzyme Modulation : It acts as an inhibitor or modulator for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation .

Case Studies

- Anticancer Activity : In a study examining the effects on human breast cancer cell lines (MDA-MB-231 and MCF-7), this compound exhibited significant antiproliferative activity, prompting further investigation into its structure-activity relationship .

- Enzyme Interaction Studies : Research has highlighted its role in inhibiting specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

Research Applications

This compound is utilized in various research contexts:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and metabolic diseases.

- Biochemical Research : In studies aimed at understanding enzyme interactions and cellular signaling pathways .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 3-(piperidin-4-yl)benzoate hydrochloride, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinyl benzoic acid derivatives with methylating agents (e.g., methyl chloride) under basic conditions. A reflux setup with anhydrous solvents (e.g., dichloromethane or THF) is often employed to avoid hydrolysis .

- Purity Verification : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) and mass spectrometry (ESI-MS for [M+H] ion). X-ray crystallography (using SHELX software ) can resolve ambiguities in stereochemistry or salt formation.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particulates .

- Emergency Measures : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention. Avoid water in fire scenarios; use CO or dry chemical extinguishers .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility : Test in solvents like water, methanol, DMSO, and chloroform via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent and filter undissolved material .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Note: Limited safety data suggest sensitivity to acidic/basic conditions; avoid prolonged exposure to extremes .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up production?

- Root Cause Analysis : Compare reaction parameters (temperature, solvent purity, catalyst loading) across small- and large-scale batches. For example, reduced yields at scale may stem from inefficient mixing or exothermic side reactions.

- Mitigation : Use design of experiments (DoE) to optimize conditions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. What analytical strategies address discrepancies in purity assessments between HPLC and NMR?

- Case Study : If HPLC indicates >98% purity but NMR shows impurities, consider:

- HPLC Limitations : UV-inactive contaminants (e.g., salts) may go undetected. Use charged aerosol detection (CAD) or ELSD for comprehensive analysis.

- NMR Integration Errors : Ensure proper baseline correction and relaxation delays. Spiking with authentic standards can confirm peak assignments .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Findings : Acidic conditions (pH < 4) may hydrolyze the ester group to 3-(piperidin-4-yl)benzoic acid, while basic conditions (pH > 10) could degrade the piperidine ring. Quantify degradation kinetics using Arrhenius modeling .

Q. What crystallographic challenges arise during structural elucidation, and how can SHELX refine problematic data?

- Challenges : Poor crystal quality or twinning (common with hydrochloride salts) may obscure diffraction patterns.

- Solutions : Use SHELXD for dual-space recycling to resolve phase ambiguities. For twinned data, apply SHELXL’s TWIN/BASF commands. Validate refinement with R and electron density maps .

Methodological Notes

- Contradictions in Evidence : Limited safety data (e.g., acute toxicity) in vs. detailed protocols in suggest prioritizing conservative handling until compound-specific studies are conducted.

- Data Gaps : Ecotoxicological impacts (e.g., biodegradability) are unaddressed; researchers should conduct OECD 301/302 tests for environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.